molecular formula C22H19N3O2 B3919479 N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]-3-methylbenzamide

N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]-3-methylbenzamide

Cat. No.: B3919479
M. Wt: 357.4 g/mol
InChI Key: LYRRMFIMWRSQQP-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]-3-methylbenzamide is a synthetic organic compound belonging to the benzimidazole class Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]-3-methylbenzamide typically involves the following steps:

    Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with 2-methoxybenzaldehyde under acidic conditions to form 2-(2-methoxyphenyl)-1H-benzimidazole.

    N-Acylation: The benzimidazole derivative is then subjected to N-acylation using 3-methylbenzoyl chloride in the presence of a base such as triethylamine or pyridine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction of the benzimidazole ring can yield dihydrobenzimidazole derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Hydroxylated benzimidazole derivatives.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Halogenated benzimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]-3-methylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound has shown promise in inhibiting certain enzymes and proteins, making it a candidate for drug development. It has been studied for its potential to inhibit cancer cell proliferation and induce apoptosis in malignant cells.

Medicine

In medicine, the compound is being explored for its potential therapeutic applications. It has shown activity against various pathogens, including bacteria and parasites, and is being investigated for its potential use in treating infectious diseases.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]-3-methylbenzamide involves its interaction with specific molecular targets. It can bind to enzymes and proteins, inhibiting their activity. For example, it has been shown to inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine
  • N-(2-methoxyphenyl)-1H-benzimidazol-5-yl)-3-chlorobenzamide
  • N-(2-methoxyphenyl)-1H-benzimidazol-5-yl)-3-nitrobenzamide

Uniqueness

Compared to similar compounds, N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]-3-methylbenzamide exhibits unique properties due to the presence of the 3-methylbenzamide moiety. This structural feature enhances its binding affinity to certain molecular targets, potentially increasing its efficacy as a therapeutic agent.

Properties

IUPAC Name

N-[1-(2-methoxyphenyl)benzimidazol-5-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2/c1-15-6-5-7-16(12-15)22(26)24-17-10-11-19-18(13-17)23-14-25(19)20-8-3-4-9-21(20)27-2/h3-14H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRRMFIMWRSQQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N(C=N3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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